Emixustat chlorhydrate

Vue d'ensemble

Description

Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. Emixustat hydrochloride is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .

Applications De Recherche Scientifique

Emixustat hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study visual cycle modulation and its effects on retinal health.

Biology: Investigated for its role in modulating the visual cycle and reducing the accumulation of toxic retinal byproducts.

Medicine: Under clinical trials for treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease.

Industry: Potential applications in the development of new therapeutic agents targeting retinal diseases

Mécanisme D'action

Emixustat hydrochloride exerts its effects by inhibiting the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which is crucial for the visual cycle. By inhibiting RPE65, emixustat hydrochloride reduces the biosynthesis of visual chromophores and prevents the accumulation of toxic retinal byproducts such as N-retinylidene-N-retinylethanolamine (A2E). This inhibition helps in reducing the oxidative stress and phototoxicity associated with retinal diseases .

Similar Compounds:

Ret-NH2: Another visual cycle modulator that inhibits RPE65 but lacks the retinal scavenging activity of emixustat hydrochloride.

QEA-B-001-NH2: A compound that sequesters all-trans-retinal but does not inhibit RPE65.

Uniqueness of Emixustat Hydrochloride: Emixustat hydrochloride is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

Orientations Futures

Emixustat hydrochloride is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) . It is also being investigated as a potential therapy for proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . The primary objective of the ongoing study is to determine if emixustat reduces the rate of macular atrophy progression, in comparison to placebo, in subjects with Stargardt disease .

Analyse Biochimique

Biochemical Properties

Emixustat hydrochloride modulates the visual cycle by inhibiting a critical enzyme of this pathway, Retinal pigment epithelium-specific 65 kDa protein (RPE65) . The visual cycle is the process by which vitamin A is recycled in the eye; vitamin A is crucial to the visual process .

Cellular Effects

Emixustat hydrochloride reduces levels of retinal cation influx and oxygen consumption in the dark, indicating that it reduces the metabolically demanding dark current .

Molecular Mechanism

Emixustat hydrochloride stereoselectively inhibits RPE65 by direct active site binding . Emixustat hydrochloride also acts as a retinal scavenger, which may contribute to its therapeutic effects .

Dosage Effects in Animal Models

The effects of Emixustat hydrochloride vary with different dosages in animal models. Subjects who received 10 mg emixustat showed near-complete suppression of the rod b-wave amplitude recovery rate postphotobleaching .

Metabolic Pathways

Emixustat hydrochloride is involved in the metabolic pathways of the visual cycle, where it interacts with the enzyme RPE65 .

Méthodes De Préparation

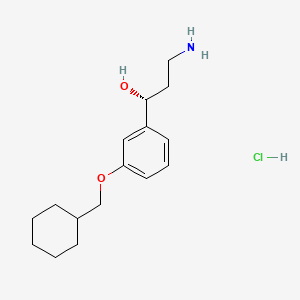

Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of emixustat hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Emixustat hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Emixustat hydrochloride can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Propriétés

IUPAC Name |

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZWRYOUJMDQSY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150670 | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1141934-97-5 | |

| Record name | Emixustat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)